![molecular formula C16H18BrN3O3S B2412227 2-[[1-(Benzenesulfonyl)piperidin-4-yl]methoxy]-5-bromopyrimidine CAS No. 2379984-54-8](/img/structure/B2412227.png)
2-[[1-(Benzenesulfonyl)piperidin-4-yl]methoxy]-5-bromopyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[1-(Benzenesulfonyl)piperidin-4-yl]methoxy]-5-bromopyrimidine is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound is a potent inhibitor of several enzymes, making it a promising candidate for the treatment of various diseases. In
Mecanismo De Acción
The mechanism of action of 2-[[1-(Benzenesulfonyl)piperidin-4-yl]methoxy]-5-bromopyrimidine involves the inhibition of several enzymes, including PDE5, PDE6, and PDE9. By inhibiting these enzymes, the compound increases the levels of cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP) in cells, leading to various physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[[1-(Benzenesulfonyl)piperidin-4-yl]methoxy]-5-bromopyrimidine are diverse and depend on the specific enzyme that is inhibited. For example, PDE5 inhibition leads to relaxation of smooth muscle cells in blood vessels, leading to increased blood flow and improved erectile function. PDE6 inhibition has potential applications in the treatment of retinal diseases, while PDE9 inhibition has been investigated for its potential use in the treatment of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-[[1-(Benzenesulfonyl)piperidin-4-yl]methoxy]-5-bromopyrimidine is its potent inhibitory activity against several enzymes, making it a promising candidate for the treatment of various diseases. However, its use in lab experiments is limited by its high cost and low solubility in water, which can make it difficult to work with.
Direcciones Futuras
There are several future directions for the research on 2-[[1-(Benzenesulfonyl)piperidin-4-yl]methoxy]-5-bromopyrimidine. One potential application is in the treatment of retinal diseases, where PDE6 inhibitors have shown promise in preclinical studies. Another direction is in the treatment of Alzheimer's disease, where PDE9 inhibitors have been investigated for their potential therapeutic effects. Additionally, further research is needed to explore the potential of this compound in the treatment of other diseases, such as cancer and cardiovascular disease.
Métodos De Síntesis
The synthesis of 2-[[1-(Benzenesulfonyl)piperidin-4-yl]methoxy]-5-bromopyrimidine involves a series of steps, including the reaction of 4-piperidone with benzenesulfonyl chloride to form 1-(Benzenesulfonyl)piperidin-4-ol. This intermediate is then reacted with 5-bromopyrimidine-2,4-dione in the presence of a base to yield the final product. The synthesis method has been optimized to produce high yields of the compound with good purity.
Aplicaciones Científicas De Investigación
2-[[1-(Benzenesulfonyl)piperidin-4-yl]methoxy]-5-bromopyrimidine has been extensively studied for its potential therapeutic applications. This compound has been shown to inhibit several enzymes, including PDE5, PDE6, and PDE9, making it a promising candidate for the treatment of various diseases. For example, PDE5 inhibitors are commonly used to treat erectile dysfunction, while PDE6 inhibitors have potential applications in the treatment of retinal diseases. PDE9 inhibitors have been investigated for their potential use in the treatment of Alzheimer's disease.
Propiedades
IUPAC Name |
2-[[1-(benzenesulfonyl)piperidin-4-yl]methoxy]-5-bromopyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN3O3S/c17-14-10-18-16(19-11-14)23-12-13-6-8-20(9-7-13)24(21,22)15-4-2-1-3-5-15/h1-5,10-11,13H,6-9,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAGYIZZBACPIHJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=NC=C(C=N2)Br)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[1-(Benzenesulfonyl)piperidin-4-yl]methoxy]-5-bromopyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromo-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N,2-dimethylbenzamide](/img/structure/B2412144.png)

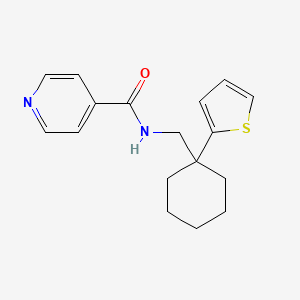
![(6-Piperidin-1-ylpyridazin-3-yl)-(2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)methanone](/img/structure/B2412152.png)
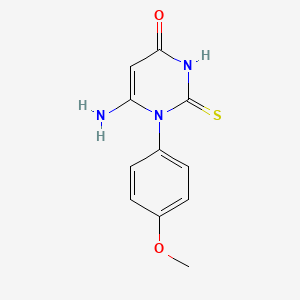

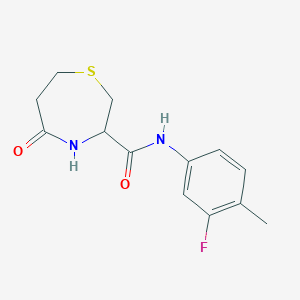
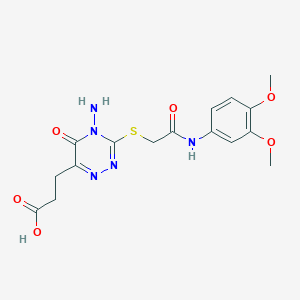
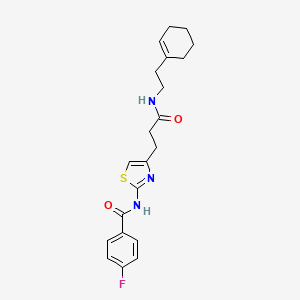
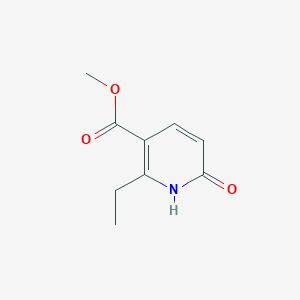
![[1-(Morpholin-4-ylmethyl)cyclopropyl]amine dihydrochloride](/img/no-structure.png)
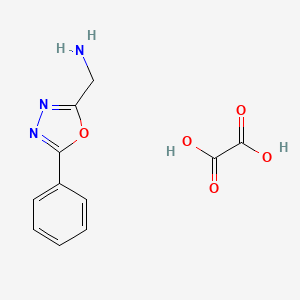
![5-[1-(2-Chloro-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine](/img/structure/B2412166.png)
![4-(Dimethylamino)-3-formyl-N-[(4-propan-2-yl-1,3-thiazol-2-yl)methyl]benzamide](/img/structure/B2412167.png)